molecular formula C10H8BrN B1612420 6-(Bromomethyl)isoquinoline CAS No. 752183-00-9

6-(Bromomethyl)isoquinoline

Cat. No. B1612420
M. Wt: 222.08 g/mol
InChI Key: XVWDNBOPLFOYDZ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)isoquinoline is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has a unique structure that makes it an ideal candidate for various research studies.

Mechanism Of Action

The mechanism of action of 6-(Bromomethyl)isoquinoline is not fully understood. However, studies have suggested that this compound may exert its effects by modulating the activity of various enzymes and proteins involved in cell signaling pathways. For example, it has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in the regulation of cell growth and survival.

Biochemical And Physiological Effects

Studies have shown that 6-(Bromomethyl)isoquinoline can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. It has also been found to exhibit antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-(Bromomethyl)isoquinoline in lab experiments is its unique structure, which makes it an ideal candidate for various research studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-(Bromomethyl)isoquinoline. One potential area of research is the development of novel analogs of this compound with improved solubility and efficacy. Another area of research is the investigation of the potential use of 6-(Bromomethyl)isoquinoline in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 6-(Bromomethyl)isoquinoline is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has a unique structure that makes it an ideal candidate for various research studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-(Bromomethyl)isoquinoline have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

6-(Bromomethyl)isoquinoline has been extensively studied for its potential application in scientific research. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.

properties

IUPAC Name

6-(bromomethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWDNBOPLFOYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591563
Record name 6-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)isoquinoline

CAS RN

752183-00-9
Record name 6-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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